N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that was initially developed as an anti-cancer agent. It is a multi-kinase inhibitor that targets several different signaling pathways involved in tumor growth and angiogenesis.
Mechanism of Action
Sorafenib works by inhibiting several different signaling pathways involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR/PDGFR pathway, which is involved in angiogenesis. By inhibiting these pathways, sorafenib can slow down tumor growth and prevent the formation of new blood vessels, which are necessary for tumor growth.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on the body. It can cause apoptosis, or programmed cell death, in cancer cells, and it can also inhibit cell proliferation and angiogenesis. Sorafenib has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments, including its high potency and specificity for its target kinases. It also has a well-established mechanism of action, which makes it a useful tool for studying signaling pathways involved in tumor growth and angiogenesis. However, sorafenib also has some limitations, including its relatively high cost and potential off-target effects.
Future Directions
There are several future directions for research on sorafenib. One area of interest is the development of new sorafenib analogs with improved potency and selectivity for its target kinases. Another area of interest is the investigation of sorafenib's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is ongoing research on the use of sorafenib as a tool for studying signaling pathways involved in tumor growth and angiogenesis.
Scientific Research Applications
Sorafenib has been extensively studied for its anti-cancer properties, and it has been shown to be effective against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition to its anti-cancer properties, sorafenib has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-13(4-3-5-14(10)18-22(2,20)21)15(19)17-12-8-6-11(16)7-9-12/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTCALKMBSAWCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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